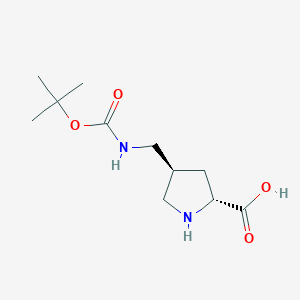![molecular formula C9H10BrClN2O2 B13053010 (R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl](/img/structure/B13053010.png)
(R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride is a chemical compound that belongs to the class of benzo-fused N-heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride typically involves the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids. This is followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions . Another method involves the base-promoted synthesis starting from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol, using potassium phosphate or potassium carbonate as promoters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions may yield a variety of substituted benzo[B][1,4]oxazepin-4(5H)-one derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has potential applications as a biochemical probe to study various biological processes. Its ability to interact with specific molecular targets makes it useful in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, ®-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride is being explored for its potential therapeutic properties. It may have applications in the treatment of various diseases, including cancer and neurological disorders, due to its ability to modulate specific biological pathways.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties.
Wirkmechanismus
The mechanism of action of ®-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11-amines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Quinazolinimines: These compounds have a similar heterocyclic structure but differ in the ring size and nitrogen atom placement.
Uniqueness
®-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride is unique due to its specific substitution pattern and the presence of both amino and bromo functional groups. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various scientific research applications.
Eigenschaften
Molekularformel |
C9H10BrClN2O2 |
|---|---|
Molekulargewicht |
293.54 g/mol |
IUPAC-Name |
(3R)-3-amino-7-bromo-3,5-dihydro-2H-1,5-benzoxazepin-4-one;hydrochloride |
InChI |
InChI=1S/C9H9BrN2O2.ClH/c10-5-1-2-8-7(3-5)12-9(13)6(11)4-14-8;/h1-3,6H,4,11H2,(H,12,13);1H/t6-;/m1./s1 |
InChI-Schlüssel |
YXRIPDVLXNBPTI-FYZOBXCZSA-N |
Isomerische SMILES |
C1[C@H](C(=O)NC2=C(O1)C=CC(=C2)Br)N.Cl |
Kanonische SMILES |
C1C(C(=O)NC2=C(O1)C=CC(=C2)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052933.png)
![(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052943.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(1Z,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B13052955.png)


![Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13052973.png)





